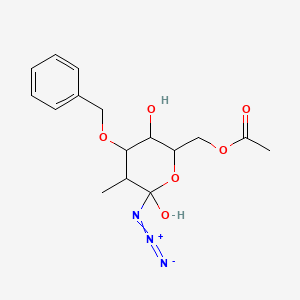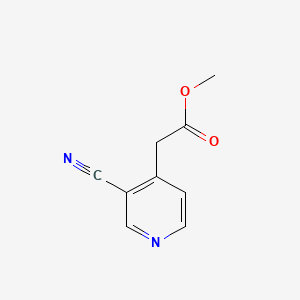
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine
Vue d'ensemble
Description
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that is widely used for its unique properties, including its ability to act as a ligand for various receptors in the human body.
Mécanisme D'action
The mechanism of action of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is not fully understood. However, it is known to act as a ligand for various receptors in the human body, including the dopamine D2 receptor and the sigma-1 receptor. This compound has been shown to modulate the activity of these receptors, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of various physiological processes such as movement, mood, and motivation. This compound has also been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of various physiological processes such as pain perception, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine in lab experiments include its unique properties, such as its ability to act as a ligand for various receptors in the human body. This compound has also been shown to have a high affinity for certain receptors, making it a promising candidate for drug development. The limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in certain solvents.
Orientations Futures
For the study of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine include further exploration of its potential applications in drug development. This compound has shown promise as a potential treatment for various diseases such as Parkinson's disease, schizophrenia, and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Applications De Recherche Scientifique
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have a high affinity for certain receptors in the human body, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
tert-butyl 4-cyano-4-naphthalen-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-20(2,3)25-19(24)23-12-10-21(15-22,11-13-23)18-9-8-16-6-4-5-7-17(16)14-18/h4-9,14H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTRYZLLWRAPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678153 | |
| Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167262-86-4 | |
| Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)


